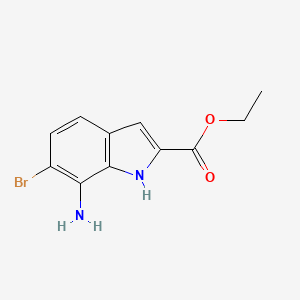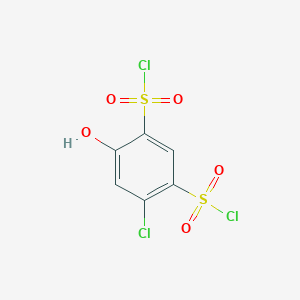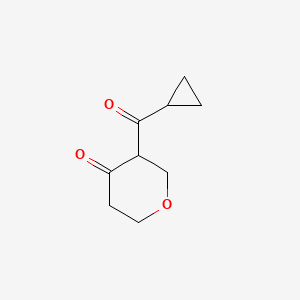![molecular formula C6H10FN B13072412 5-Fluoro-2-aza-bicyclo[2.2.1]heptane](/img/structure/B13072412.png)
5-Fluoro-2-aza-bicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-5-Fluoro-2-azabicyclo[221]heptane is a bicyclic compound that features a fluorine atom and an azabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for (5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of (5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane include palladium catalysts for aminoacyloxylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from the reactions of (5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
(5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane has several scientific research applications, including:
Biology: It serves as a scaffold for designing biologically active molecules, including enzyme inhibitors and receptor ligands.
Mecanismo De Acción
The mechanism of action of (5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. The exact molecular targets and pathways involved vary based on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane: A structurally similar compound that serves as a core structure for various derivatives.
2-Azabicyclo[2.2.1]heptane: Another related compound with similar bicyclic structure and nitrogen atom.
Bicyclo[3.1.1]heptane: A compound with a different bicyclic framework but similar applications in high-energy density materials.
Uniqueness
(5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated counterparts.
Propiedades
Fórmula molecular |
C6H10FN |
|---|---|
Peso molecular |
115.15 g/mol |
Nombre IUPAC |
(5R)-5-fluoro-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H10FN/c7-6-2-5-1-4(6)3-8-5/h4-6,8H,1-3H2/t4?,5?,6-/m1/s1 |
Clave InChI |
OAJNJXJCKQKODM-JMMWHDCWSA-N |
SMILES isomérico |
C1[C@H](C2CC1NC2)F |
SMILES canónico |
C1C2CC(C1CN2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13072344.png)

![5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde](/img/structure/B13072352.png)

![4-Amino-3-[(2-methylpropyl)amino]benzoic acid](/img/structure/B13072362.png)
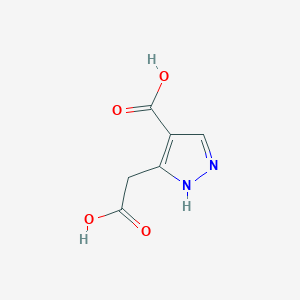
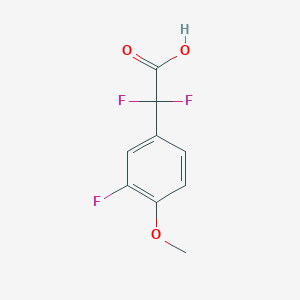
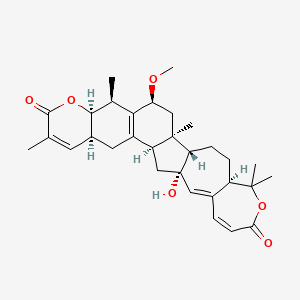

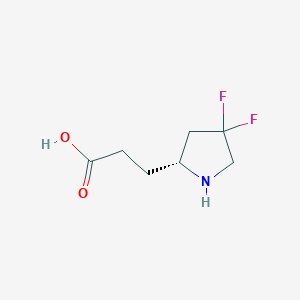
![6-[({3-[(2,4-Dichlorophenyl)methoxy]phenyl}formohydrazido)carbonyl]cyclohex-3-ene-1-carboxylicacid](/img/structure/B13072390.png)
